1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one
CAS No.: 923249-23-4
Cat. No.: VC7212905
Molecular Formula: C10H20N2O
Molecular Weight: 184.283
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923249-23-4 |
|---|---|
| Molecular Formula | C10H20N2O |
| Molecular Weight | 184.283 |
| IUPAC Name | 1-(1,4-diazepan-1-yl)-3-methylbutan-1-one |
| Standard InChI | InChI=1S/C10H20N2O/c1-9(2)8-10(13)12-6-3-4-11-5-7-12/h9,11H,3-8H2,1-2H3 |
| Standard InChI Key | AEBLYKSUJSUQLD-UHFFFAOYSA-N |
| SMILES | CC(C)CC(=O)N1CCCNCC1 |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Identifiers
The compound is formally named 1-(1,4-diazepan-1-yl)-3-methylbutan-1-one under IUPAC conventions. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry | 923249-23-4 | |
| PubChem CID | 16228160 | |
| Molecular Formula | C₁₀H₂₀N₂O | |
| Molecular Weight | 184.28 g/mol (free base) | |
| Hydrochloride Salt CAS | 1955507-38-6 | |
| Hydrochloride Formula | C₁₀H₂₁ClN₂O |
The hydrochloride salt (MW 220.74 g/mol) exhibits improved stability for storage and handling .
Structural Characterization
Key spectral data and descriptors:
SMILES: CC(C)CC(=O)N1CCCNCC1
InChI Key: AEBLYKSUJSUQLD-UHFFFAOYSA-N
Predicted Collision Cross Section (CCS):
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 185.16484 | 140.9 |
| [M+Na]⁺ | 207.14678 | 147.8 |
| [M-H]⁻ | 183.15028 | 140.0 |
These CCS values, determined via ion mobility spectrometry predictions, aid in mass spectrometric identification .
Synthetic Pathways and Industrial Availability
Reported Synthesis Strategies
While no explicit synthesis protocol exists for this specific compound, analogous 1,4-diazepane derivatives are typically synthesized through:
-
Reductive Amination: Condensation of 3-nitrobenzaldehyde with 1,4-diazepanes followed by iron-mediated reduction .
-
Sulfonylation: Subsequent reaction with sulfonyl chlorides in dichloromethane (DCM) using triethylamine (TEA) as base .
The hydrochloride salt forms via isopropyl alcohol (IPA)-HCl treatment, a common salt-forming protocol for basic amines .
| Vendor | Purity | Price (1g) | Storage Conditions |
|---|---|---|---|
| Moldb | 98% | $1,340 | Not specified |
| CymitQuimica | 95% | Inquire | 4°C (hydrochloride) |
Current lead times range from 1-3 weeks, reflecting bespoke synthesis workflows .
Physicochemical and ADMET Properties
Predicted Drug-Likeness
In silico profiling using QikProp (Schrödinger) on structural analogs reveals:
| Parameter | Value | Compliance |
|---|---|---|
| Lipinski Violations | 0 | Yes |
| Jorgensen Rule Violations | 0 | Yes |
| logP (o/w) | 1.92 ± 0.3 | Optimal |
| H-bond Donors | 1 | ≤5 |
| H-bond Acceptors | 3 | ≤10 |
These metrics suggest favorable oral bioavailability and CNS penetration potential .
Experimental Physicochemical Data
Hydrochloride Salt:
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